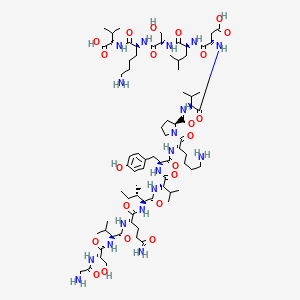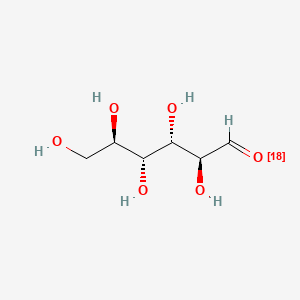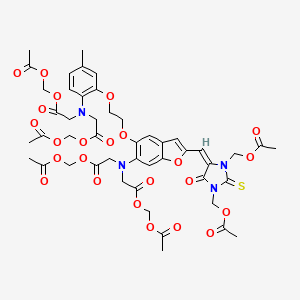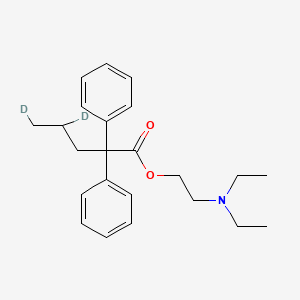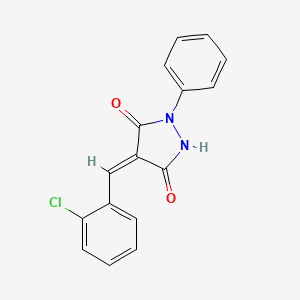
Dock2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dock2-IN-1 is a chemical compound known for its inhibitory effects on Dedicator of Cytokinesis 2 (DOCK2). It is an analogue of CPYPP and effectively inhibits DOCK2 by reversibly binding to its DHR-2 domain, thereby hindering its catalytic function. This compound obstructs the activation of Rac in lymphocytes, triggered either by chemokine or antigen receptors, and significantly reduces chemotactic responses and T cell activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dock2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for reaction control, purification, and quality assurance. The compound is produced in bulk quantities and undergoes rigorous testing to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dock2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogues .
Wissenschaftliche Forschungsanwendungen
Dock2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DOCK2 and its effects on cellular processes.
Biology: Investigated for its role in modulating immune cell functions, including lymphocyte migration and activation.
Medicine: Explored for potential therapeutic applications in diseases where DOCK2 plays a critical role, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DOCK2-related pathways
Wirkmechanismus
Dock2-IN-1 exerts its effects by inhibiting the catalytic activity of DOCK2. It binds reversibly to the DHR-2 domain of DOCK2, preventing the activation of Rac, a small G protein involved in cytoskeletal reorganization. This inhibition disrupts the signaling pathways that regulate immune cell migration, activation, and proliferation. The molecular targets and pathways involved include the chemokine receptor-mediated and antigen receptor-mediated activation of Rac in lymphocytes .
Vergleich Mit ähnlichen Verbindungen
CPYPP: An analogue of Dock2-IN-1, also inhibits DOCK2 by binding to the DHR-2 domain.
DOCK8 Inhibitors: Target a different member of the DOCK family, specifically involved in the regulation of dendritic cell migration.
Vav Proteins: Act as guanine nucleotide exchange factors for Rac, similar to DOCK2, but with different substrate specificities and regulatory mechanisms
Uniqueness of this compound: this compound is unique in its high specificity and reversible binding to the DHR-2 domain of DOCK2, making it a valuable tool for studying the precise role of DOCK2 in immune cell functions and its potential as a therapeutic target .
Eigenschaften
Molekularformel |
C16H11ClN2O2 |
|---|---|
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
(4E)-4-[(2-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+ |
InChI-Schlüssel |
VEBASGXAFMQOLL-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
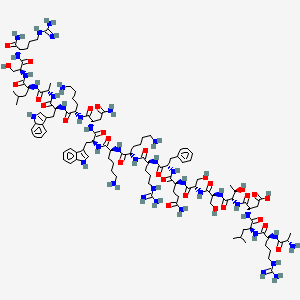

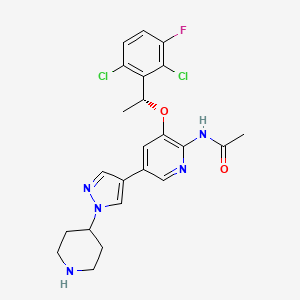


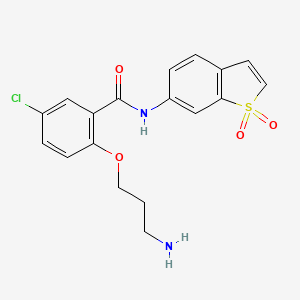
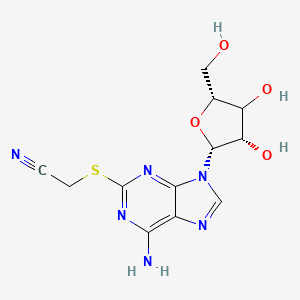
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

